2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione
Overview
Description
2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold. The process can be carried out under solventless conditions, which aligns with green chemistry principles . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring efficient and sustainable production.
Chemical Reactions Analysis
2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit the aggregation of β-amyloid protein, indicating potential use in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
2-[2-(4-Benzylphenoxy)ethyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
2-(2-(Oxiran-2-yl)ethyl)isoindoline-1,3-dione:
2-(4-Benzyloxy-phenyl)isoindole-1,3-dione: This compound has a similar core structure but different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications in various fields.
Properties
IUPAC Name |
2-[2-(4-benzylphenoxy)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-22-20-8-4-5-9-21(20)23(26)24(22)14-15-27-19-12-10-18(11-13-19)16-17-6-2-1-3-7-17/h1-13H,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIQMMOSMLAKNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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